Cyclopentyl carbamate

Vue d'ensemble

Description

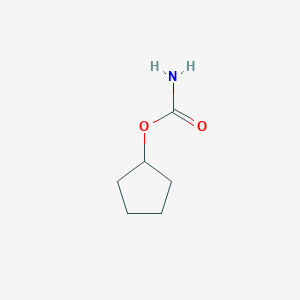

Cyclopentyl carbamate is an organic compound with the molecular formula C6H11NO2 It belongs to the class of carbamates, which are esters of carbamic acid this compound is characterized by a cyclopentane ring attached to a carbamate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with phosgene or its derivatives, such as chloroformates. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound can be produced using continuous synthesis methods. For example, the reaction of cyclopentylamine with carbon dioxide in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can be employed. This method offers advantages such as reduced reaction time and environmentally benign conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentyl carbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form cyclopentylamine and carbon dioxide.

Oxidation: Under oxidative conditions, this compound can be converted to cyclopentanone and other oxidation products.

Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Cyclopentylamine and carbon dioxide.

Oxidation: Cyclopentanone.

Substitution: Various carbamate derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Cyclopentyl carbamate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of pharmaceuticals and other chemical products.

- Building Block for Complex Molecules : The compound can be utilized to synthesize derivatives that possess biological activity. Its stability and reactivity make it an ideal candidate for further functionalization in synthetic pathways.

Pharmaceutical Development

The pharmaceutical industry has shown increasing interest in this compound due to its potential therapeutic applications.

- Drug Discovery : this compound derivatives have been investigated for their efficacy as drug candidates. They are particularly noted for their ability to modulate enzyme activity and interact with specific molecular targets, which can lead to significant therapeutic effects .

- Prodrug Design : The compound's carbamate functionality allows it to serve as a prodrug, enhancing bioavailability and stability against metabolic degradation. This property is crucial for developing drugs that require improved pharmacokinetic profiles .

Agricultural Chemistry

This compound derivatives are also explored in the field of agrochemicals.

- Pesticides and Herbicides : The compound's structural properties lend themselves to the development of novel pesticides and herbicides, contributing to improved agricultural productivity while minimizing environmental impact .

Case Study 1: Analgesic Properties

A study evaluated the analgesic effects of this compound derivatives in animal models. The findings indicated that the compound significantly reduced pain scores in rats subjected to nerve injury models, suggesting robust analgesic properties. This highlights its potential application in pain management therapies.

Case Study 2: Neuroprotective Effects

Research demonstrated that this compound improved motor function in animal models of Parkinson's disease without adverse effects typically associated with broader NMDA antagonists. This suggests its utility in neurodegenerative disease treatment strategies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been studied to assess its suitability for therapeutic use. The following table summarizes key pharmacokinetic parameters observed in studies:

| Compound | Species | Bioavailability (%) | Half-Life (hr) | Clearance (mL/min/kg) | Oral Dose (mg/kg) |

|---|---|---|---|---|---|

| This compound | Rat | 34 | 0.7 | 24 | 4.8 |

These parameters indicate a moderate bioavailability and a relatively short half-life, which are critical considerations for drug formulation and dosing regimens.

Mécanisme D'action

The mechanism of action of cyclopentyl carbamate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, carbamate derivatives can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .

Comparaison Avec Des Composés Similaires

- Cyclohexyl carbamate

- Cycloheptyl carbamate

- Ethyl carbamate

Activité Biologique

Cyclopentyl carbamate, a derivative of carbamic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to a carbamate functional group. Its chemical formula is , and it typically exhibits properties common to carbamates, such as solubility in organic solvents and potential interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research has shown that this compound derivatives can inhibit specific enzymes, particularly serine proteases. For instance, studies on zafirlukast, a compound with structural similarities, revealed that the this compound moiety is crucial for inhibiting the NS2B-NS3 protease, which is significant in viral replication processes .

- Adenosine Receptor Modulation : Cyclopentyl derivatives have been investigated for their interaction with adenosine receptors. Compounds such as N6-cyclopentyl adenosine (CPA) have demonstrated agonistic activity at A1 receptors, leading to potential applications in pain management and neuroprotection .

Antimicrobial Properties

Carbamates, including this compound, are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against a range of pathogens, although specific data on this compound itself remains limited.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress positions it as a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated the importance of the cyclopentyl group in enhancing biological activity. For example, replacing the cyclopentyl moiety with other groups has resulted in decreased efficacy against target enzymes . This underscores the significance of the cyclopentyl structure in maintaining biological function.

Case Studies

- Zafirlukast as a Model Compound : The study of zafirlukast has provided insights into how modifications to the cyclopentyl structure can influence protease inhibition. The original compound showed an IC50 value of 32 μM for NS2B-NS3 protease inhibition; however, modifications led to improved efficacy with an IC50 of 22 μM when the cyclopentyl was replaced with a phenyl group .

- Adenosine Receptor Agonists : Research involving derivatives like BnOCPA demonstrated significant selectivity for A1 receptors over other subtypes. These findings suggest that further exploration of this compound derivatives could lead to new therapeutic agents targeting adenosine receptors .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

cyclopentyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFVWNKPLURQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961688 | |

| Record name | Cyclopentyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4144-77-8 | |

| Record name | Cyclopentanol, carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate structure in nucleoside analogue synthesis?

A: This compound serves as a vital enantioselective intermediate for producing carbocyclic analogues of 2′-deoxynucleotides []. Its structure is particularly significant because it mimics the relative substitution pattern found in β-2-deoxyribosylamine, a key component of natural nucleosides. This structural similarity makes it a suitable scaffold for developing nucleoside analogues with potentially enhanced properties.

Q2: How is the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed?

A: The relative configuration of the cyclopentane ring in tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, crucial for its activity, was confirmed using X-ray crystallography []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, offering unambiguous proof of its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.